

Application Notes and Protocols for the Analytical Detection of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1348853

[Get Quote](#)

Abstract: Thiadiazole derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer therapies.[1][2][3] The robust and accurate analytical characterization of these heterocyclic compounds is paramount for drug discovery, development, and quality control. This guide provides a comprehensive overview of the principal analytical methodologies for the detection, quantification, and structural elucidation of thiadiazole derivatives. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement and validate reliable analytical strategies for this vital class of compounds.

The Analytical Imperative in Thiadiazole Drug Development

The five-membered ring structure of thiadiazole, containing sulfur and nitrogen atoms, endows its derivatives with diverse pharmacological properties.[1][3][4] Whether it's a novel antiviral agent, an intermediate in a synthetic pathway, or the active pharmaceutical ingredient (API) in a final dosage form, its identity, purity, and concentration must be unequivocally established.[5][6] Analytical chemistry provides the foundational data for:

- Structural Confirmation: Verifying that the intended molecule has been synthesized.
- Purity Assessment: Quantifying the API and identifying any process-related impurities or degradation products.
- Pharmacokinetic Studies: Measuring drug concentration in biological matrices (e.g., plasma, urine) over time.[\[6\]](#)
- Stability Testing: Assessing the degradation of the drug substance under various environmental conditions.
- Quality Control: Ensuring batch-to-batch consistency in manufacturing.

This guide focuses on the most powerful and widely adopted techniques to address these analytical challenges.

Core Analytical Techniques: A Comparative Overview

A multi-faceted approach is often necessary for the complete characterization of a thiadiazole derivative. The primary techniques—chromatography and spectroscopy—are often used in tandem to provide orthogonal data, strengthening the confidence in the analytical results.

Chromatographic Methods: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for the purity analysis and quantification of thiadiazole derivatives due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[\[7\]](#)[\[8\]](#) Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is the most common modality.[\[9\]](#)

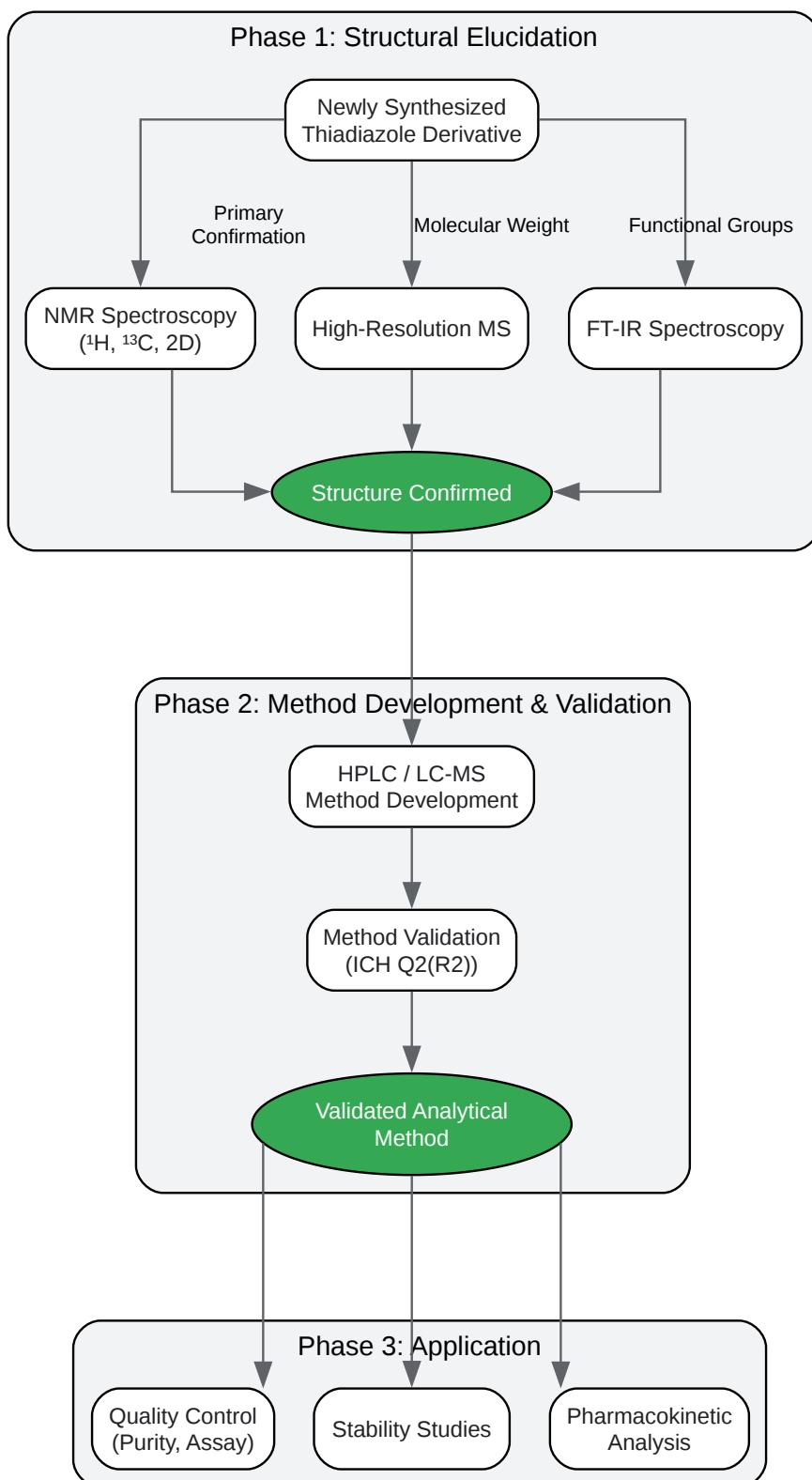
Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopy provides detailed information about the molecular structure, mass, and functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structural elucidation.[10][11] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides precise information about the connectivity and spatial arrangement of atoms within a molecule.[12][13]
- Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high accuracy.[14] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures, providing both retention time and mass data.[6][15]
- UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with chromophores, such as the aromatic thiadiazole ring.[14] It is a simple, robust method for quantification, often used as a detector in HPLC systems.[16]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[17]

Electrochemical Methods

Electrochemical techniques, such as voltammetry, offer a sensitive and often low-cost alternative for the detection of electroactive thiadiazole derivatives. These methods are particularly useful in the development of specialized sensors, for instance, for detecting heavy metals or for use in biosensors.[18][19][20]


Table 1: Comparison of Key Analytical Techniques for Thiadiazole Analysis

Technique	Primary Application	Strengths	Limitations
HPLC-UV	Purity assessment, Quantification, Stability testing	High resolution, Robust, Excellent quantitative performance	Requires a chromophore for detection, Does not provide structural information
LC-MS	Identification of impurities, Quantification in biological matrices, Structural confirmation	High sensitivity and selectivity, Provides molecular weight information	More complex instrumentation, Susceptible to matrix effects, Ionization efficiency can vary
NMR	Unambiguous structural elucidation, Conformational analysis	Provides detailed structural connectivity, Non-destructive	Relatively low sensitivity, Requires higher sample concentration, Complex data interpretation

| UV-Vis | Quantification (standalone), Basic purity check | Simple, Low cost, Robust | Low specificity, Only applicable to UV-active compounds |

The Workflow of Analytical Characterization

A logical workflow ensures that a new thiadiazole derivative is characterized efficiently and comprehensively. The process generally moves from initial structural confirmation to the development of a robust quantitative method for purity and stability assessment.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of thiadiazole derivatives.

Application Protocol 1: RP-HPLC Purity Assay

This protocol outlines a general-purpose, robust reversed-phase HPLC method suitable for determining the purity of a wide range of thiadiazole derivatives.

Principle

The method separates the main thiadiazole compound from its potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Hydrophobic compounds are retained longer on the column. Quantification is achieved by measuring the peak area at a specific UV wavelength.[\[7\]](#)

Materials and Instrumentation

- **HPLC System:** A standard system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- **Column:** A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- **Solvents:** HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
- **Additives:** Formic acid (FA) or trifluoroacetic acid (TFA) for pH control and improved peak shape.
- **Sample Preparation:** Volumetric flasks, pipettes, and autosampler vials.

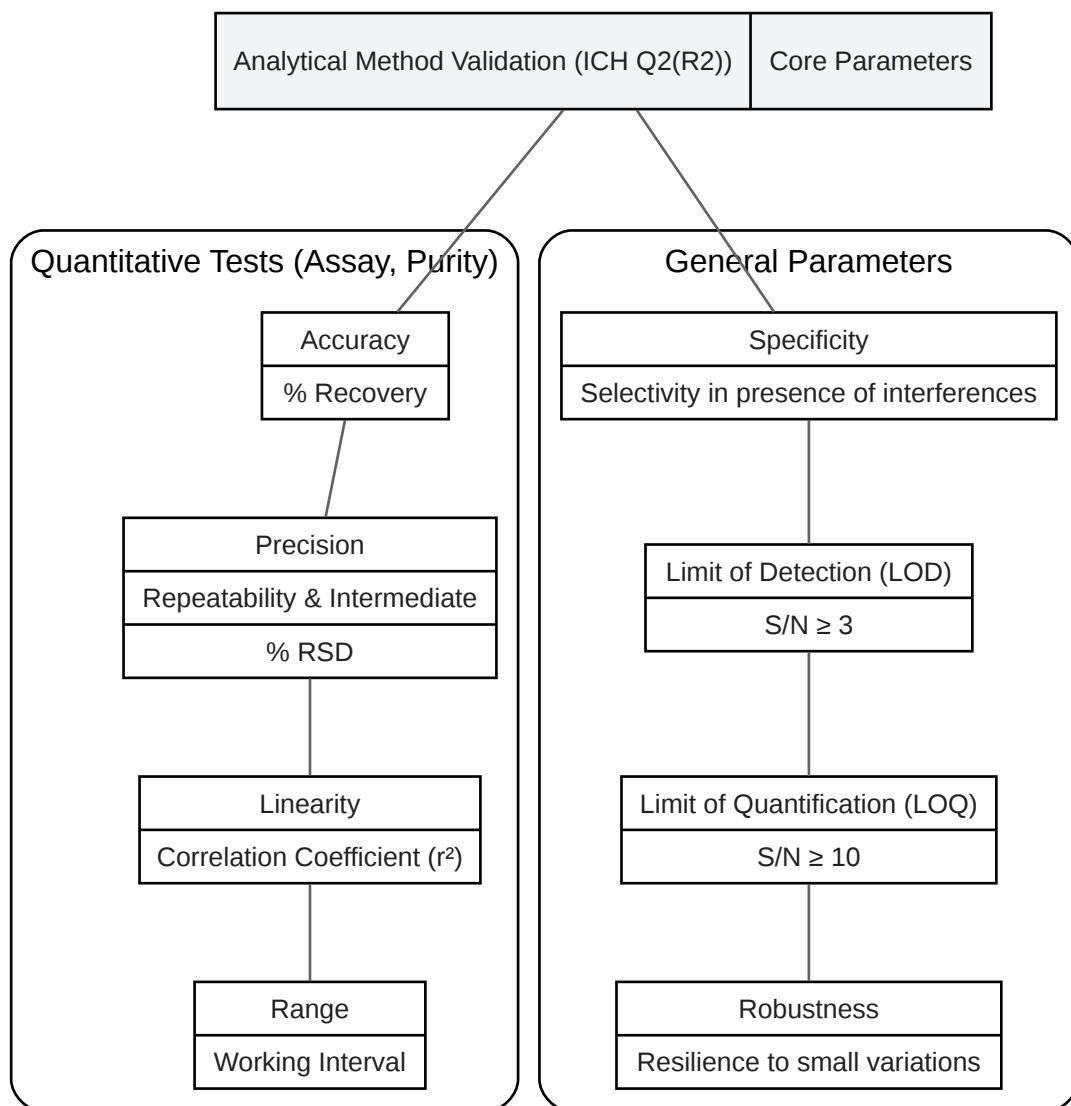
Step-by-Step Protocol

- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - **Rationale:** Formic acid is a common mobile phase modifier that helps to protonate silanol groups on the stationary phase and acidic analytes, leading to sharper, more symmetrical peaks.

- Standard and Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the thiadiazole reference standard and dissolve it in a suitable solvent (e.g., ACN or a mixture of ACN/water) in a 10 mL volumetric flask.
 - Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase starting composition (e.g., 95:5 A:B).
 - Sample Solution: Prepare the test sample at approximately the same concentration as the working standard.
- Chromatographic Conditions:
 - The following conditions provide a robust starting point for method development.[\[7\]](#)[\[9\]](#)

Table 2: Typical RP-HPLC Parameters for Thiadiazole Analysis

Parameter	Typical Setting	Rationale & Considerations
Column	C18, 4.6 x 250 mm, 5 µm	Good balance of efficiency and backpressure. C8 can be used for more hydrophobic compounds.
Mobile Phase	A: 0.1% FA in Water B: 0.1% FA in ACN	Gradient elution is often required to separate impurities with a wide range of polarities.
Gradient	5% B to 95% B over 20 min	Adjust gradient slope and time based on the complexity of the sample.
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 µL	Can be adjusted based on concentration and sensitivity needs.


| Detector | DAD/UV at λ_{max} | Determine the λ_{max} of the thiadiazole derivative by running a UV scan. |

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak as a percentage of the total peak area.
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Sum of All Peak Areas}) \times 100$

- Scientist's Note: This area percent method assumes that all compounds have a similar response factor at the chosen wavelength. For accurate impurity quantification, a reference standard for each impurity is required.

Method Validation: Ensuring Trustworthy Data

A developed analytical method is not useful until it is proven to be "fit for purpose." Method validation provides documented evidence that the procedure is reliable for its intended application.[21] The process is governed by guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[22][23]

[Click to download full resolution via product page](#)

Caption: Key validation parameters for analytical procedures as per ICH Q2(R2).

Protocol for Abbreviated Validation of an HPLC Purity Method

Table 3: Summary of Method Validation Parameters and Protocols

Parameter	Objective	Experimental Protocol	Acceptance Criteria
Specificity	<p>To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[24]</p>	<p>Analyze blank, placebo (if applicable), and spiked samples.</p> <p>Perform forced degradation studies (acid, base, peroxide, heat, light).</p>	<p>The main peak should be free from interference from other components.</p> <p>Peak purity analysis (using DAD) should pass.</p>
Linearity	<p>To show a direct proportional relationship between concentration and analytical response over a defined range. [24]</p>	<p>Prepare at least 5 concentrations of the reference standard, typically from LOQ to 120% of the target concentration. Plot peak area vs. concentration.</p>	Correlation coefficient (r^2) ≥ 0.999 .
Accuracy	<p>To determine the closeness of the test results to the true value.</p>	<p>Analyze a sample of known concentration (e.g., a certified reference material) or use the spike-recovery method at 3 levels (e.g., 80%, 100%, 120%) in triplicate.</p>	Mean recovery should be within 98.0% to 102.0%.
Precision	<p>To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same</p>	<p>Repeatability: Inject one sample concentration (100%) six times. Intermediate Precision: Repeat on a different day with a</p>	Relative Standard Deviation (%RSD) should be $\leq 2.0\%.$ [24]

Parameter	Objective	Experimental Protocol	Acceptance Criteria
	homogeneous sample.	different analyst or instrument.	

| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify with injections to confirm precision at this level. | $S/N \geq 10$; $\%RSD \leq 10\%$. |

Application Protocol 2: LC-MS for Identification and Pharmacokinetic Studies

This protocol describes the use of LC-MS for the sensitive quantification of a thiadiazole derivative in a biological matrix, such as mouse serum, which is essential for pharmacokinetic studies.[6]

Principle

The sample is first prepared to remove proteins and other interfering matrix components. The thiadiazole derivative and an internal standard (IS) are then separated by RP-HPLC and detected by a mass spectrometer. The MS is operated in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[6]

Materials and Instrumentation

- LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or ion trap).
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
- Internal Standard (IS): A structurally similar compound not present in the sample.[6]
- Sample Preparation: Protein precipitation reagents (e.g., acetonitrile), centrifuge, evaporator.

Step-by-Step Protocol

- Sample Preparation (Protein Precipitation):[\[6\]](#)
 - Pipette 100 µL of mouse serum into a microcentrifuge tube.
 - Add 20 µL of the Internal Standard solution.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of the initial mobile phase.
 - Rationale: Protein precipitation is a fast and effective method for cleaning up biological samples. The IS is added early to account for variability during the sample preparation and injection process.[\[25\]](#)
- LC-MS Conditions (Example):[\[6\]](#)
 - Column: C8, 2.1 x 50 mm, 3.5 µm.
 - Mobile Phase: A: Water + 0.01% Acetic Acid, B: Acetonitrile + 0.01% Acetic Acid.
 - Flow Rate: 0.2 mL/min.
 - Ionization: APCI, Positive Ion Mode.
 - Detection: SIM mode. Monitor the $[M+H]^+$ ion for the analyte and the IS. For the antiviral agent 5-phenyl-3-thioureido-1,2,4-thiadiazole, the m/z monitored was 237.[\[6\]](#)
- Data Analysis:

- Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
- Determine the concentration of the thiadiazole derivative in the unknown samples by interpolating their area ratios from the calibration curve.
- Pharmacokinetic parameters like half-life ($t_{1/2}$) and area under the curve (AUC) can then be calculated from the concentration-time data.[\[6\]](#)

Application Protocol 3: NMR for Structural Elucidation

This protocol provides a standard approach for confirming the chemical structure of a newly synthesized thiadiazole derivative.

Principle

The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the ^1H and ^{13}C nuclei to radiofrequency pulses is recorded. The resulting spectra provide information on the chemical environment of each atom, their connectivity, and their spatial proximity, allowing for a complete structural assignment.[\[11\]](#)[\[13\]](#)

Materials and Instrumentation

- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- NMR Tubes: Standard 5 mm NMR tubes.
- Deuterated Solvents: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS).

Step-by-Step Protocol

- Sample Preparation:[\[12\]](#)
 - Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6) in an NMR tube.

- Scientist's Note: DMSO-d₆ is an excellent choice for many heterocyclic compounds as it is a highly polar solvent capable of dissolving a wide range of samples. It also shifts the residual water peak away from many analyte signals.
- NMR Experiments:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. This reveals the number of different types of protons and their neighboring protons (through spin-spin coupling).
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This shows the number of chemically distinct carbon atoms.
 - 2D NMR (if needed): For complex structures, two-dimensional experiments are essential for unambiguous assignment.[11]
 - COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.[12]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to specific protons in the proposed structure.
 - Use the ¹³C and 2D NMR data to confirm the carbon backbone and the overall connectivity, verifying the final structure.[11][15]

Conclusion

The analytical detection and characterization of thiadiazole derivatives are critical activities that underpin their successful development as therapeutic agents. A strategic combination of chromatographic and spectroscopic techniques provides the necessary data for structural confirmation, purity control, and pharmacokinetic assessment. High-Performance Liquid Chromatography stands out as the premier technique for quantification and purity, while NMR and Mass Spectrometry are indispensable for structural elucidation. The protocols and validation principles outlined in this guide provide a robust framework for generating accurate, reliable, and defensible analytical data, thereby supporting the advancement of novel thiadiazole-based medicines from the laboratory to the clinic.

References

- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). *Bioorganic & Medicinal Chemistry*.
- Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. *Current Topics in Medicinal Chemistry*.
- Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
- High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. *Journal of the Chemical Society C: Organic*.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds. Benchchem.
- Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Thiadiazole Deriv
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). MDPI.
- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (2018).
- Carrión, M. D., et al. (2012).

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Guidelines for Analytical Method Valid
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- An overview of biological activities of thiadiazole deriv
- Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Compar
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012).
- ICH and FDA Guidelines for Analytical Method Valid
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- Application of a Thiadiazole-derivative in a Tyrosinase-based Amperometric Biosensor for Epinephrine Detection. Wiley Online Library.
- Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. (2024). Iraqi Academic Scientific Journals.
- Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplific
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
- Electrochemical and spectroelectrochemical properties of thiadiazole substituted metallo-phthalocyanines. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Metal-free thiadiazole-triazine porous polymer modified planar electrodes for electrochemical Hg(II)
- Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. (2021).
- Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. (2018).
- Chemical properties of thiadiazole compounds. (2002).
- Metal-free thiadiazole-triazine porous polymer modified planar electrodes for electrochemical Hg(II) detection in water. (2025).
- Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. (2018). Research Journal of Pharmacy and Technology.
- Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a valid

- Synthesis and characterisation of some thiadiazole deriv
- Review on Preparation and Applications of Thiadiazole Derivatives. (2020).
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]
- 16. Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions [scirp.org]
- 17. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 18. d-nb.info [d-nb.info]
- 19. Metal-free thiadiazole–triazine porous polymer modified planar electrodes for electrochemical Hg(II) detection in water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Detection of Thiadiazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348853#analytical-methods-for-detecting-thiadiazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com